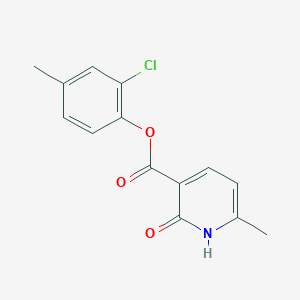
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide, also known as MPCC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has also been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been reported to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In inflammation studies, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in lab experiments is its high purity and good yields. Additionally, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been reported to have low toxicity, making it a suitable compound for in vitro and in vivo studies. However, one limitation of using 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide research. One potential avenue is the development of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in humans.
Synthesemethoden
The synthesis of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide involves the reaction of 3-(2-methylpropyl)morpholine with 1-methyl-3-pyrazolecarboxylic acid chloride. The resulting product is then purified through column chromatography. This method has been reported to yield high purity and good yields of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have also demonstrated the anti-inflammatory effects of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide by reducing the production of pro-inflammatory cytokines. Additionally, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10(2)8-11-9-19-7-6-17(11)13(18)14-12-4-5-16(3)15-12/h4-5,10-11H,6-9H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZXAUOGJAOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B7593140.png)

![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)
![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)